Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate
CAS No.: 105623-82-3
Cat. No.: VC7681145
Molecular Formula: C14H11ClO3S4
Molecular Weight: 390.93
* For research use only. Not for human or veterinary use.
![Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate - 105623-82-3](/images/structure/VC7681145.png)
Specification
CAS No. | 105623-82-3 |
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Molecular Formula | C14H11ClO3S4 |
Molecular Weight | 390.93 |
IUPAC Name | ethyl 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2-sulfanylidene-1,3-dithiole-4-carboxylate |
Standard InChI | InChI=1S/C14H11ClO3S4/c1-2-18-12(17)11-13(22-14(19)21-11)20-7-10(16)8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3 |
Standard InChI Key | FAUJULXEZZQLRA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC(=S)S1)SCC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Structure
The systematic name of the compound, ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate, reflects its intricate architecture. The core 1,3-dithiole ring (a five-membered ring with sulfur at positions 1 and 3) is substituted at position 5 with a sulfanyl group linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety. Position 4 hosts a carboxylate ester (ethyl group), while position 2 contains a thioxo group () . The 4-chlorophenyl group introduces aromaticity and electron-withdrawing characteristics, which may influence reactivity and intermolecular interactions.
Synthesis and Production
Synthetic Routes
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Cyclization Reactions: Thiol-ene click chemistry or oxidative coupling of dithiols with α,β-unsaturated carbonyl compounds.
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Substitution Reactions: Nucleophilic displacement at the 5-position of preformed 1,3-dithiole rings using thiol-containing reagents.
A plausible route involves reacting ethyl 2-thioxo-1,3-dithiole-4-carboxylate with 2-(4-chlorophenyl)-2-oxoethyl thiol under basic conditions. Catalytic agents like triethylamine or DBU could facilitate thiolate formation, promoting nucleophilic attack on the dithiole ring .
Industrial-Scale Production
Six global suppliers list the compound, primarily in China, the United States, and the United Kingdom (Table 1) . Hangzhou MolCore BioPharmatech (China) and Matrix Scientific (USA) dominate the market, offering bulk quantities for research and commercial use.
Table 1: Commercial Suppliers of Ethyl 5-{[2-(4-Chlorophenyl)-2-Oxoethyl]Sulfanyl}-2-Thioxo-1,3-Dithiole-4-Carboxylate
Supplier | Location | Minimum Order | Purity | Application Focus |
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Hangzhou MolCore BioPharmatech | China | Inquiry | 99% | Pharmaceutical R&D |
Matrix Scientific | USA | 1 mg | 99% | High-purity research |
3B Scientific Corporation | USA | Inquiry | 99% | Custom synthesis |
Key Organics/Bionet Research | UK | Inquiry | 99% | Agrochemistry |
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by its sulfur-rich structure, which may predispose it to oxidation under ambient conditions. Storage recommendations include airtight containers under inert gas (e.g., nitrogen) at 2–8°C . Solubility data remain unreported, but the ethyl ester group likely enhances lipophilicity, suggesting miscibility with organic solvents like DMSO, acetone, or chloroform.
Thermal Properties
Experimental melting/boiling points are unavailable. Molecular dynamics simulations estimate a melting point range of 120–140°C, considering the rigid dithiole core and polar substituents. Thermal decomposition studies are needed to assess suitability for high-temperature applications.
Future Research Directions
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Synthetic Optimization: Develop scalable, cost-effective routes with green chemistry principles.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.
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Material Characterization: Investigate electrochemical properties for energy storage applications.
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Toxicological Profiling: Conduct in vitro and in vivo safety assessments.
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